molecular formula C17H37NO5 B15179054 Einecs 260-213-1 CAS No. 56479-48-2

Einecs 260-213-1

Cat. No.: B15179054
CAS No.: 56479-48-2
M. Wt: 335.5 g/mol
InChI Key: YUGQAXMSFXLTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Einecs 260-213-1, also known as Dipropylene glycol diacrylate, is a chemical compound with the molecular formula C12H18O5. It is commonly used in various industrial applications due to its unique properties, such as its ability to form cross-linked polymers. This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropylene glycol diacrylate is synthesized through the esterification of dipropylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of dipropylene glycol diacrylate involves large-scale esterification reactors where dipropylene glycol and acrylic acid are mixed in the presence of a catalyst. The reaction mixture is heated to the desired temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The final product is then purified through distillation or other separation techniques to obtain high-purity dipropylene glycol diacrylate .

Chemical Reactions Analysis

Types of Reactions

Dipropylene glycol diacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize in the presence of free radical initiators, such as benzoyl peroxide or azobisisobutyronitrile, to form cross-linked polymers.

    Addition Reactions: It can participate in addition reactions with nucleophiles, such as amines or thiols, to form adducts.

    Hydrolysis: It can hydrolyze in the presence of water and an acid or base catalyst to form dipropylene glycol and acrylic acid.

Common Reagents and Conditions

    Polymerization: Free radical initiators (e.g., benzoyl peroxide) under heat or UV light.

    Addition Reactions: Nucleophiles (e.g., amines) under mild conditions.

    Hydrolysis: Water with acid or base catalysts (e.g., sulfuric acid or sodium hydroxide).

Major Products Formed

    Polymerization: Cross-linked polymers used in coatings, adhesives, and sealants.

    Addition Reactions: Adducts used in various chemical formulations.

    Hydrolysis: Dipropylene glycol and acrylic acid.

Scientific Research Applications

Dipropylene glycol diacrylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Utilized in the preparation of hydrogels for cell culture and tissue engineering.

    Medicine: Employed in the development of drug delivery systems and biomedical devices.

    Industry: Used in the formulation of coatings, adhesives, sealants, and inks.

Mechanism of Action

The mechanism of action of dipropylene glycol diacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in various applications, such as coatings and adhesives, where the formation of a durable and stable polymer network is essential. The molecular targets and pathways involved in its action include the interaction of the acrylate groups with free radicals or nucleophiles, leading to the formation of covalent bonds and cross-linked structures .

Comparison with Similar Compounds

Similar Compounds

  • Tripropylene glycol diacrylate
  • Ethylene glycol diacrylate
  • Butylene glycol diacrylate

Uniqueness

Dipropylene glycol diacrylate is unique due to its specific molecular structure, which provides a balance between flexibility and reactivity. This makes it particularly suitable for applications requiring both durability and ease of processing. Compared to similar compounds, it offers a distinct combination of properties, such as lower viscosity and higher reactivity, which are advantageous in various industrial and research applications .

Properties

CAS No.

56479-48-2

Molecular Formula

C17H37NO5

Molecular Weight

335.5 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;undecanoic acid

InChI

InChI=1S/C11H22O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11(12)13;8-4-1-7(2-5-9)3-6-10/h2-10H2,1H3,(H,12,13);8-10H,1-6H2

InChI Key

YUGQAXMSFXLTRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO

Related CAS

29968-23-8
56479-48-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.